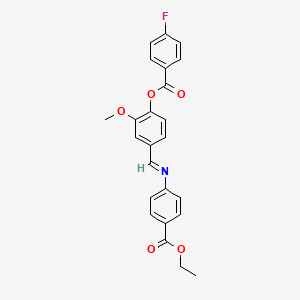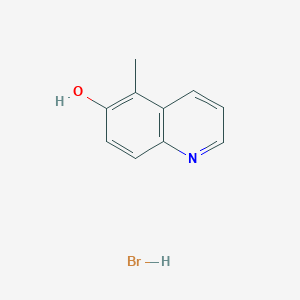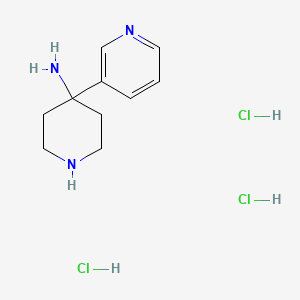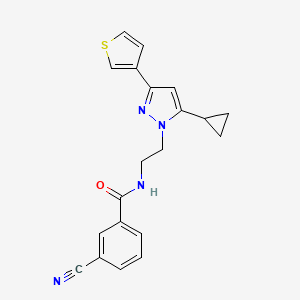
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CP-868,596, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and is used in cancer research.
Mechanism of Action
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide inhibits the EGFR signaling pathway by binding to the intracellular tyrosine kinase domain of the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to decreased tumor growth and increased susceptibility to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and decreased angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its specificity for the EGFR signaling pathway, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity to normal cells, which can affect the accuracy of experimental results.
Future Directions
For research on 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide include the development of more specific and potent inhibitors of the EGFR signaling pathway, as well as the investigation of its potential use in combination with other targeted therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in clinical settings.
Synthesis Methods
The synthesis of 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves several steps, including the reaction of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with 2-bromoethylamine, followed by the reaction of the resulting intermediate with 3-cyano-N-(2-hydroxyethyl)benzamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied in cancer research due to its ability to inhibit the EGFR signaling pathway, which is commonly dysregulated in many types of cancer. It has been shown to inhibit tumor growth in animal models of various types of cancer, including lung cancer, breast cancer, and pancreatic cancer.
properties
IUPAC Name |
3-cyano-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c21-12-14-2-1-3-16(10-14)20(25)22-7-8-24-19(15-4-5-15)11-18(23-24)17-6-9-26-13-17/h1-3,6,9-11,13,15H,4-5,7-8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLOBFCLDAIGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC(=C3)C#N)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)
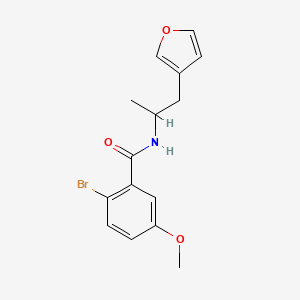


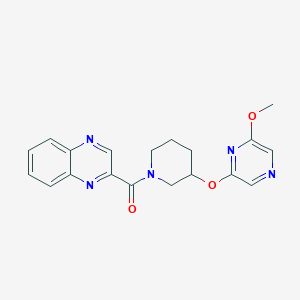





![2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900893.png)
